molecular formula C10H12ClN3O B1291482 (3-Methyl-1,2,4-oxadiazol-5-yl)(phenyl)methanamine hydrochloride CAS No. 1184984-85-7

(3-Methyl-1,2,4-oxadiazol-5-yl)(phenyl)methanamine hydrochloride

Cat. No.: B1291482
CAS No.: 1184984-85-7
M. Wt: 225.67 g/mol
InChI Key: LKQJWHSDPZPIIL-UHFFFAOYSA-N
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Description

(3-Methyl-1,2,4-oxadiazol-5-yl)(phenyl)methanamine hydrochloride is a chemical compound with the molecular formula C10H11N3O·HCl It is known for its unique structure, which includes a 1,2,4-oxadiazole ring and a phenyl group attached to a methanamine moiety

Mechanism of Action

Target of Action

Compounds with the 1,2,4-oxadiazole scaffold have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities . Therefore, it’s possible that this compound may also target similar biological entities.

Mode of Action

The 1,2,4-oxadiazole moiety is known to interact with various biological targets due to its hydrogen bond acceptor properties . The compound’s interaction with its targets could lead to changes in the biological function of the target, potentially inhibiting or enhancing its activity.

Biochemical Pathways

Given the anti-infective activities of related 1,2,4-oxadiazole compounds , it’s plausible that this compound may interfere with the biochemical pathways of infectious agents, disrupting their growth or replication.

Result of Action

Based on the known activities of related 1,2,4-oxadiazole compounds , it’s possible that this compound may exert anti-infective effects at the molecular and cellular levels.

Biochemical Analysis

Biochemical Properties

(3-Methyl-1,2,4-oxadiazol-5-yl)(phenyl)methanamine hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions can modulate the activity of these enzymes, potentially affecting the cellular redox state and oxidative stress levels .

Cellular Effects

The effects of this compound on different cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can activate or inhibit specific signaling pathways, such as the MAPK/ERK pathway, which plays a crucial role in cell proliferation and differentiation . Additionally, it can alter gene expression patterns, leading to changes in the production of proteins involved in cell cycle regulation and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as receptors and enzymes, leading to their activation or inhibition. For instance, this compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in chromatin remodeling and gene expression regulation . By inhibiting HDACs, it can induce changes in gene expression that promote cell differentiation and apoptosis.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. This compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat . Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular metabolism and gene expression, potentially affecting cell viability and function .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At low doses, it can exert beneficial effects, such as reducing oxidative stress and promoting cell survival . At higher doses, it can induce toxic effects, including oxidative damage, inflammation, and apoptosis . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450s, leading to the formation of various metabolites . These metabolic processes can influence the compound’s bioavailability, efficacy, and toxicity. Additionally, the compound can affect metabolic flux and metabolite levels, potentially altering cellular energy balance and redox state .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For example, it can be transported across cell membranes by organic cation transporters (OCTs), which facilitate its uptake into cells . Once inside the cells, it can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be targeted to specific organelles, such as the mitochondria and nucleus, where it can exert its effects on cellular metabolism and gene expression . Post-translational modifications, such as phosphorylation and acetylation, can also influence its localization and activity, directing it to specific subcellular compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methyl-1,2,4-oxadiazol-5-yl)(phenyl)methanamine hydrochloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of a hydrazide with an acyl chloride to form the oxadiazole ring. The phenyl group is introduced through a subsequent substitution reaction. The final product is obtained as a hydrochloride salt to enhance its stability and solubility.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as:

  • Preparation of the hydrazide precursor.
  • Cyclization to form the oxadiazole ring.
  • Substitution to introduce the phenyl group.
  • Conversion to the hydrochloride salt.

Chemical Reactions Analysis

Types of Reactions

(3-Methyl-1,2,4-oxadiazol-5-yl)(phenyl)methanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.

    Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or alkylating agents are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced heterocyclic compounds.

Scientific Research Applications

Chemistry

In chemistry, (3-Methyl-1,2,4-oxadiazol-5-yl)(phenyl)methanamine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in various assays for its antimicrobial and antiviral properties.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. It is being explored as a candidate for drug development due to its bioactivity.

Industry

In the industrial sector, this compound is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Oxadiazole derivatives: These compounds share the oxadiazole ring structure and exhibit similar chemical properties.

    Phenylmethanamine derivatives: Compounds with a phenylmethanamine moiety show comparable reactivity and applications.

Uniqueness

(3-Methyl-1,2,4-oxadiazol-5-yl)(phenyl)methanamine hydrochloride is unique due to the combination of the oxadiazole ring and phenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.

Properties

IUPAC Name

(3-methyl-1,2,4-oxadiazol-5-yl)-phenylmethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O.ClH/c1-7-12-10(14-13-7)9(11)8-5-3-2-4-6-8;/h2-6,9H,11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKQJWHSDPZPIIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C(C2=CC=CC=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10626679
Record name 1-(3-Methyl-1,2,4-oxadiazol-5-yl)-1-phenylmethanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10626679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1184984-85-7
Record name 1-(3-Methyl-1,2,4-oxadiazol-5-yl)-1-phenylmethanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10626679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3-methyl-1,2,4-oxadiazol-5-yl)(phenyl)methanamine hydrochloride
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